molecular formula C12H14BrN3 B1490198 2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2090575-23-6

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1490198
CAS RN: 2090575-23-6
M. Wt: 280.16 g/mol
InChI Key: ZZAZERUACWKHFW-UHFFFAOYSA-N
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Description

“2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine” is a chemical compound. Pyrazoles, which this compound is a derivative of, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Proton Transfer and Photoinduced Tautomerization

  • Studies involving similar compounds like 2-(1H-pyrazol-5-yl)pyridine and its derivatives, such as 2-(4-methyl-1H-pyrazol-5-yl)pyridine and 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have demonstrated three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are characterized by dual luminescence and a bimodal irreversible kinetic coupling of the two fluorescence bands, providing insights into the proton transfer mechanisms (Vetokhina et al., 2012).

Electroluminescence and OLEDs Application

  • Pyrazol-pyridine ligands have been used in synthesizing orange-red iridium (III) complexes for organic light-emitting devices (OLEDs), achieving high external quantum efficiencies and distinct photoluminescent emissions. This research suggests an efficient strategy to develop high-efficiency orange-red Ir(III) complexes for OLEDs by modifying the electro-donating benzene ring group into ancillary ligands (Su et al., 2021).

Luminescent Lanthanide Compounds and Spin-State Transitions

  • Ligands derived from pyrazolylpyridines have been utilized for synthesizing luminescent lanthanide compounds with potential applications in biological sensing. Moreover, iron complexes featuring these ligands have displayed unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Biomedical Applications

  • Pyrazolo[3,4-b]pyridines, closely related to the target compound, have been extensively studied for their biomedical applications. These compounds exhibit diverse substituents, synthetic methods, and are involved in various biomedical applications, reflecting their versatility and potential in the medical field (Donaire-Arias et al., 2022).

properties

IUPAC Name

2-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-6-4-5-7-14-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAZERUACWKHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
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2-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

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